molecular formula C25H28N2O2 B3735827 N-benzyl-N-(2-furylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea

N-benzyl-N-(2-furylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea

Cat. No.: B3735827
M. Wt: 388.5 g/mol
InChI Key: QIYXXLIOZPSGPR-UHFFFAOYSA-N
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Description

“N-benzyl-N-(2-furylmethyl)-N’-[1-(3-isopropenylphenyl)-1-methylethyl]urea” is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Properties

IUPAC Name

1-benzyl-1-(furan-2-ylmethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-19(2)21-12-8-13-22(16-21)25(3,4)26-24(28)27(18-23-14-9-15-29-23)17-20-10-6-5-7-11-20/h5-16H,1,17-18H2,2-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYXXLIOZPSGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-benzyl-N-(2-furylmethyl)-N’-[1-(3-isopropenylphenyl)-1-methylethyl]urea” typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. The reaction conditions often include:

    Solvent: Common solvents such as dichloromethane, toluene, or ethanol.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: In some cases, catalysts like triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“N-benzyl-N-(2-furylmethyl)-N’-[1-(3-isopropenylphenyl)-1-methylethyl]urea” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, “N-benzyl-N-(2-furylmethyl)-N’-[1-(3-isopropenylphenyl)-1-methylethyl]urea” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for biologically active molecules. Its interactions with enzymes and receptors can provide insights into cellular processes.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, “N-benzyl-N-(2-furylmethyl)-N’-[1-(3-isopropenylphenyl)-1-methylethyl]urea” may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of “N-benzyl-N-(2-furylmethyl)-N’-[1-(3-isopropenylphenyl)-1-methylethyl]urea” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(2-furylmethyl)-N’-[1-(3-isopropylphenyl)-1-methylethyl]urea
  • N-benzyl-N-(2-furylmethyl)-N’-[1-(3-methylphenyl)-1-methylethyl]urea
  • N-benzyl-N-(2-furylmethyl)-N’-[1-(3-ethylphenyl)-1-methylethyl]urea

Uniqueness

The uniqueness of “N-benzyl-N-(2-furylmethyl)-N’-[1-(3-isopropenylphenyl)-1-methylethyl]urea” lies in its specific combination of functional groups. The presence of the isopropenyl group, in particular, may confer unique reactivity and biological activity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-(2-furylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea
Reactant of Route 2
N-benzyl-N-(2-furylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea

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